

Visualizing the Endoplasmic Reticulum: An Application Guide for ER-Tracker™ Green

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Compound of Interest		
Compound Name:	ER-Tracker Green	
Cat. No.:	B15358963	Get Quote

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This document provides a detailed guide for utilizing ER-Tracker™ Green, a fluorescent dye designed for the specific and highly selective labeling of the endoplasmic reticulum (ER) in live cells. This guide covers the essential spectral properties, recommended microscopy filter sets, and comprehensive protocols for successful imaging experiments.

Spectral Properties and Filter Set Recommendations

ER-Tracker™ Green is a cell-permeant stain consisting of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[1][2][3][4][5] Glibenclamide binds to the sulfonylurea receptors of ATP-sensitive K+ channels, which are prominently located on the ER membrane, thus ensuring specific labeling.

The dye exhibits a maximum excitation wavelength at approximately 504 nm and a maximum emission wavelength at around 511 nm. Based on these spectral characteristics, a standard fluorescein isothiocyanate (FITC) filter set is highly recommended for optimal signal detection and minimal background.

Below is a summary of the key quantitative data for imaging ER-Tracker™ Green:



Parameter	Value	Source(s)
Excitation Maximum	~504 nm	
Emission Maximum	~511 nm	
Recommended Filter Set	Standard FITC	_
Typical Excitation Range	450 - 490 nm	_
Typical Emission Range	500 - 550 nm	_
Stock Solution Concentration	1 mM in DMSO	_
Working Concentration	100 nM - 2 μM	_
Incubation Time	15 - 60 minutes	-
Incubation Temperature	37°C	_

Experimental Protocols

Successful staining of the endoplasmic reticulum with ER-Tracker[™] Green requires careful preparation and handling of both the dye and the cells. The following protocols provide a detailed methodology for staining adherent and suspension cells. Note that ER-Tracker[™] Green is recommended for live-cell imaging only, as fixation can compromise the staining.

Reagent Preparation

- ER-Tracker™ Green Stock Solution (1 mM):
 - Allow the lyophilized ER-Tracker[™] Green to warm to room temperature.
 - Briefly centrifuge the vial to collect the powder at the bottom.
 - \circ Reconstitute the solid in high-quality, anhydrous dimethyl sulfoxide (DMSO). For a 100 µg vial, adding 128 µL of DMSO will yield a 1 mM stock solution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. The solution is stable for up to 6 months when stored correctly.



- ER-Tracker[™] Green Working Solution (100 nM 2 μM):
 - On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer or serumfree medium to the desired working concentration. A common starting concentration is 1 μM.
 - To minimize background fluorescence, consider using a phenol red-free medium for the final incubation and imaging steps.

Protocol for Staining Adherent Cells

- Cell Seeding: Plate adherent cells on sterile coverslips or in a suitable imaging dish and culture until they reach the desired confluency.
- Washing: Carefully remove the culture medium and wash the cells twice with a pre-warmed (37°C) buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
- Staining: Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.
- Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light. The optimal incubation time may vary depending on the cell type.
- Washing: Discard the staining solution and wash the cells two to three times with a prewarmed, fresh culture medium or buffer to remove any unbound dye.
- Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with a standard FITC filter set.

Protocol for Staining Suspension Cells

- Cell Harvesting: Centrifuge the suspension cells at 1000 x g for 3-5 minutes and discard the supernatant.
- Washing: Resuspend the cell pellet in PBS and wash by centrifuging again. Repeat this
 washing step twice.

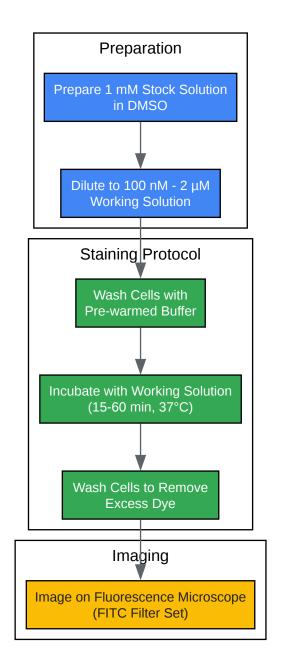


- Staining: Resuspend the washed cells in the ER-Tracker[™] Green working solution at a density of approximately 1 x 10⁶ cells/mL.
- Incubation: Incubate the cell suspension at room temperature or 37°C for 5-30 minutes, protected from light.
- Washing: Centrifuge the stained cells at 1000 x g for 5 minutes, remove the supernatant, and wash the cells 2-3 times with PBS.
- Imaging: Resuspend the final cell pellet in pre-warmed serum-free medium or PBS for observation by fluorescence microscopy.

Visualizing the Workflow and Spectral Relationship

To further clarify the experimental process and the principles of filter selection, the following diagrams have been generated.

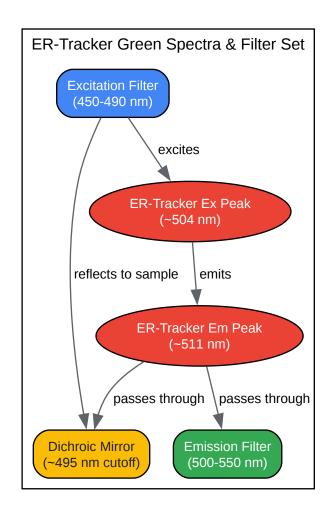




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Caption: Experimental workflow for ER-Tracker $^{\text{\tiny{TM}}}$ Green staining.





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Caption: Relationship between ER-Tracker™ Green spectra and a standard FITC filter set.

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